5-Bromo-3-(methoxymethoxy)phenylboronic acid
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Overview
Description
5-Bromo-3-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BBrO4 and a molecular weight of 260.88 g/mol . This compound is characterized by the presence of a bromine atom, a methoxymethoxy group, and a boronic acid functional group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methoxymethoxy)phenylboronic acid typically involves the bromination of 3-(methoxymethoxy)phenylboronic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Base: Common bases include potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Solvents: Dichloromethane, ethanol, or water depending on the reaction.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
5-Bromo-3-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Chemical Biology: Used in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. The bromine atom can also participate in various substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-(methoxymethoxy)phenylboronic acid is unique due to the presence of both a bromine atom and a methoxymethoxy group on the phenyl ring. This combination of functional groups allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. The methoxymethoxy group provides additional stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
[3-bromo-5-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO4/c1-13-5-14-8-3-6(9(11)12)2-7(10)4-8/h2-4,11-12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBGDHGWHPRZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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